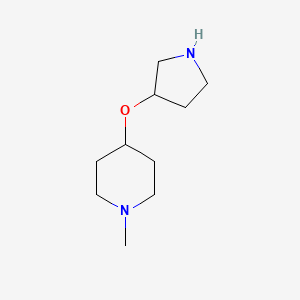
((2-Amino-4-carboxylatobenzoyl)oxy)(hydroxy)iron(III)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((2-Amino-4-carboxylatobenzoyl)oxy)(hydroxy)iron(III): is a coordination compound where iron is in the +3 oxidation state. This compound is of interest due to its potential applications in various fields such as catalysis, medicine, and materials science. The presence of both amino and carboxylate groups in the ligand structure allows for versatile coordination chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2-Amino-4-carboxylatobenzoyl)oxy)(hydroxy)iron(III) typically involves the reaction of iron(III) salts with the appropriate ligand under controlled conditions. One common method is:
Ligand Preparation: The ligand, 2-amino-4-carboxylatobenzoic acid, is prepared by nitration of 2-aminobenzoic acid followed by reduction and carboxylation.
Complex Formation: The ligand is then reacted with an iron(III) salt, such as iron(III) chloride, in an aqueous or alcoholic medium. The reaction is usually carried out at room temperature or slightly elevated temperatures (30-50°C) with constant stirring.
Isolation and Purification: The resulting complex is isolated by filtration, washed with a suitable solvent (e.g., ethanol), and dried under vacuum.
Industrial Production Methods
In an industrial setting, the production of ((2-Amino-4-carboxylatobenzoyl)oxy)(hydroxy)iron(III) may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters (temperature, pH, concentration) is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
((2-Amino-4-carboxylatobenzoyl)oxy)(hydroxy)iron(III) can undergo various chemical reactions, including:
Oxidation-Reduction Reactions: The iron center can participate in redox reactions, where it can be reduced to iron(II) or oxidized to higher oxidation states.
Substitution Reactions: Ligands coordinated to the iron center can be replaced by other ligands through substitution reactions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the formation of iron hydroxides and free ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, ascorbic acid.
Substitution Reagents: Various ligands such as phosphines, amines, and carboxylates.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products Formed
Oxidation: Formation of iron(IV) or iron(V) complexes.
Reduction: Formation of iron(II) complexes.
Substitution: New iron-ligand complexes with different properties.
Hydrolysis: Iron hydroxides and free 2-amino-4-carboxylatobenzoic acid.
科学的研究の応用
Chemistry
Catalysis: ((2-Amino-4-carboxylatobenzoyl)oxy)(hydroxy)iron(III) is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Material Science: The compound is explored for its potential in the synthesis of advanced materials with specific magnetic and electronic properties.
Biology and Medicine
Drug Development: The compound’s coordination chemistry is studied for designing new drugs with improved efficacy and reduced side effects.
Biochemical Studies: It is used as a model compound to study iron’s role in biological systems, including enzyme function and electron transport.
Industry
Environmental Applications: The compound is investigated for its potential in environmental remediation, such as the removal of pollutants from water.
Manufacturing: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which ((2-Amino-4-carboxylatobenzoyl)oxy)(hydroxy)iron(III) exerts its effects depends on its application:
Catalysis: The iron center facilitates electron transfer processes, enabling the activation of substrates and the formation of reaction intermediates.
Biological Systems: The compound can interact with biomolecules, influencing enzyme activity and cellular processes through coordination with active sites or metal ion transport mechanisms.
類似化合物との比較
Similar Compounds
((2-Amino-4-carboxylatobenzoyl)oxy)(hydroxy)iron(II): Similar structure but with iron in the +2 oxidation state.
((2-Amino-4-carboxylatobenzoyl)oxy)(hydroxy)cobalt(III): Cobalt analog with similar coordination chemistry.
((2-Amino-4-carboxylatobenzoyl)oxy)(hydroxy)copper(II): Copper analog with distinct redox properties.
Uniqueness
Oxidation State: The +3 oxidation state of iron in ((2-Amino-4-carboxylatobenzoyl)oxy)(hydroxy)iron(III) provides unique redox properties compared to its +2 counterparts.
Ligand Coordination: The presence of both amino and carboxylate groups in the ligand allows for versatile coordination modes and reactivity.
Applications: The compound’s specific properties make it suitable for a wide range of applications, from catalysis to biomedical research, distinguishing it from similar compounds.
特性
分子式 |
C8H6FeNO5 |
|---|---|
分子量 |
251.98 g/mol |
IUPAC名 |
2-aminoterephthalate;iron(3+);hydroxide |
InChI |
InChI=1S/C8H7NO4.Fe.H2O/c9-6-3-4(7(10)11)1-2-5(6)8(12)13;;/h1-3H,9H2,(H,10,11)(H,12,13);;1H2/q;+3;/p-3 |
InChIキー |
IOCNCYBKRUIJCA-UHFFFAOYSA-K |
正規SMILES |
C1=CC(=C(C=C1C(=O)[O-])N)C(=O)[O-].[OH-].[Fe+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine](/img/structure/B11755267.png)

![4H-Furo[3,2-b]pyrrole-2,4-dicarboxylic acid, hexahydro-, 4-(1,1-dimethylethyl) ester, (2S,3aR,6aR)-](/img/structure/B11755280.png)
![2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanenitrile](/img/structure/B11755286.png)

![Thiazolo[4,5-b]pyridine-6-carbaldehyde](/img/structure/B11755296.png)
![(S)-3-Amino-9-chloro-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride](/img/structure/B11755297.png)
![[(4-Chloro-2-fluorophenyl)methyl]boronic acid](/img/structure/B11755311.png)
![(3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarbonitrile](/img/structure/B11755313.png)



![(3z,6s,7r,8s,8as)-3-(Butylimino)hexahydro[1,3]thiazolo[3,4-A]pyridine-6,7,8-Triol](/img/structure/B11755332.png)
